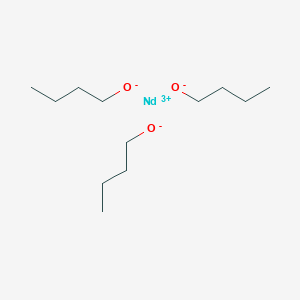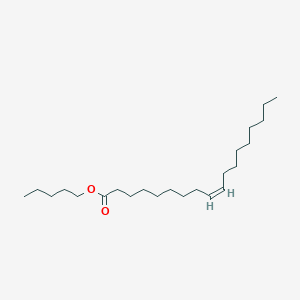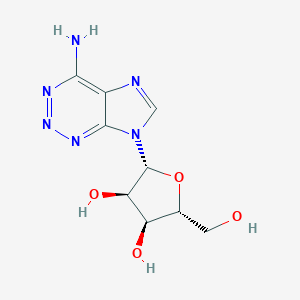
2-Azaadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azaadenosine is a nucleoside analog that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a synthetic compound that mimics the structure of adenosine, a purine nucleoside that plays a crucial role in various physiological processes, including energy metabolism, signal transduction, and neurotransmission.
作用机制
The mechanism of action of 2-Azaadenosine involves its conversion into the triphosphate form, which can be incorporated into DNA and RNA. Once incorporated, it can cause chain termination and inhibit DNA and RNA synthesis. Additionally, 2-Azaadenosine can inhibit enzymes such as adenosine deaminase and S-adenosylhomocysteine hydrolase, which play crucial roles in purine metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Azaadenosine depend on its concentration and duration of exposure. At low concentrations, it can act as a substrate for DNA and RNA synthesis and exhibit minimal toxicity. At high concentrations, it can cause DNA damage and induce apoptosis. Additionally, it can modulate the immune response by inhibiting T cell proliferation and cytokine production.
实验室实验的优点和局限性
One of the advantages of using 2-Azaadenosine in lab experiments is its structural similarity to adenosine, which allows it to interact with adenosine receptors and enzymes. Additionally, it exhibits low toxicity at low concentrations, making it suitable for in vitro and in vivo studies. However, one of the limitations of using 2-Azaadenosine is its instability in aqueous solutions, which can affect its efficacy and reproducibility.
未来方向
For research include exploring its potential therapeutic applications in other diseases and developing more stable analogs.
合成方法
The synthesis of 2-Azaadenosine involves the reaction of 2-aminoadenine with ribose or its derivatives. The reaction can be carried out using various methods, including enzymatic synthesis, chemical synthesis, and microwave-assisted synthesis. Enzymatic synthesis involves the use of enzymes such as adenosine deaminase or purine nucleoside phosphorylase to catalyze the reaction. Chemical synthesis involves the use of chemical reagents such as phosphorus oxychloride, triethylamine, and acetic anhydride. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction rate.
科学研究应用
2-Azaadenosine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. It has been shown to exhibit antiproliferative, antiviral, and immunomodulatory activities. In cancer research, 2-Azaadenosine has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In viral infections, 2-Azaadenosine has been shown to inhibit viral replication by targeting viral RNA polymerase. In autoimmune disorders, 2-Azaadenosine has been shown to modulate the immune response by inhibiting T cell proliferation and cytokine production.
属性
CAS 编号 |
146-94-1 |
|---|---|
产品名称 |
2-Azaadenosine |
分子式 |
C9H12N6O4 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1 |
InChI 键 |
JNGWKCBNKZBPLB-UUOKFMHZSA-N |
手性 SMILES |
C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |
规范 SMILES |
C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |
同义词 |
2-azaadenosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



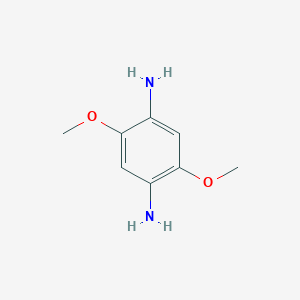
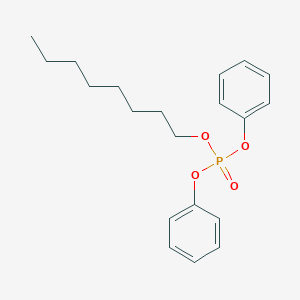


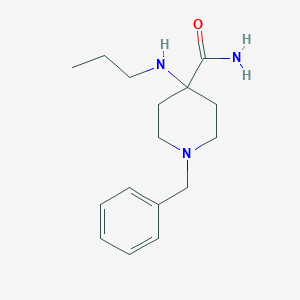
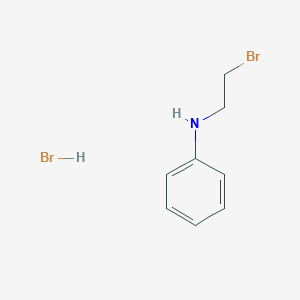

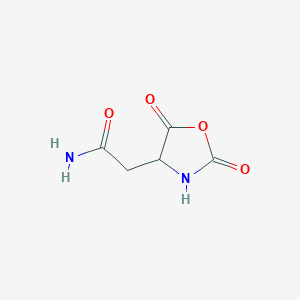
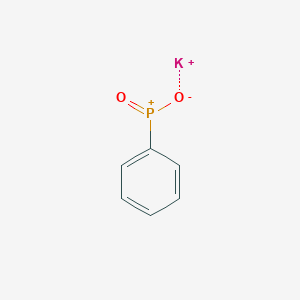
![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
